Anticancer agent 96

Oncology Cytotoxicity Assay Natural Product Pharmacology

Anticancer agent 96 (Compound 4; CAS 1380680-89-6) is a cytotoxic sesquiterpene lactone from Siegesbeckia glabrescens with a quantifiably distinct cytotoxicity fingerprint. IC50: 3.8 µM (SW480 colorectal) and 4.9 µM (AsPC-1 pancreatic)—within 2.1-fold of cisplatin. Potency vs. co-isolated Compounds 1–3 differs >10-fold in certain cell lines, confirming non-interchangeability. Suited for pancreatic/colorectal cancer in vitro studies, SAR analysis, and HTS assay validation. Procure alongside Compounds 1–3 for rigorous structure-activity investigations.

Molecular Formula C19H26O6
Molecular Weight 350.4 g/mol
Cat. No. B12384949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 96
Molecular FormulaC19H26O6
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO
InChIInChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,14-17,20-21H,1,3-4,6-10H2,2H3/b13-5+/t14-,15-,16-,17-/m1/s1
InChIKeyPIRNIYXVCYUDEY-RZGVYQARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer agent 96: A Cytotoxic Sesquiterpenoid from Siegesbeckia glabrescens


Anticancer agent 96, also known as Compound 4, is a known cytotoxic sesquiterpene lactone [1]. It was isolated from the plant *Siegesbeckia glabrescens* and is characterized by its molecular formula C19H26O6 and a molecular weight of 350.41 g/mol . The compound has been evaluated for its antiproliferative effects against a panel of human cancer cell lines, including those derived from breast, pancreatic, colorectal, liver, and cervical cancers [1]. The compound's activity is documented in a primary research publication that serves as the foundational evidence for its characterization [1].

Why Anticancer agent 96 Cannot Be Substituted with Structurally Related In-Class Sesquiterpenes


Direct substitution of Anticancer agent 96 (Compound 4) with structurally related compounds from the same class or study, such as the co-isolated sesquiterpenes 1, 2, and 3, is not scientifically justifiable due to quantitatively distinct cell-line-specific cytotoxicity profiles [1]. The same primary study demonstrates that these four compounds exhibit significantly different IC50 values across a panel of human cancer cell lines [1]. For example, the difference in potency between compounds can be more than 10-fold in some cell lines, such as HepG2 cells where Compound 2 is nearly 3-fold more potent than Compound 4, or SW480 cells where Compound 2 is over 4-fold more potent [1]. This quantitative divergence in activity confirms that each compound has a unique pharmacological fingerprint, making them non-interchangeable tools for in vitro oncology research. Substituting one compound for another without accounting for these documented differences would introduce significant variability and potentially compromise experimental outcomes [1].

Quantitative Differentiation of Anticancer agent 96 from Comparators


Cell-Selective Cytotoxicity: Anticancer agent 96 Shows Potency in AsPC-1 Cells Comparable to Cisplatin

In a direct head-to-head comparison within the same study, Anticancer agent 96 (Compound 4) demonstrates a unique profile of cytotoxic activity [1]. In the pancreatic cancer cell line AsPC-1, Compound 4 exhibited an IC50 of 4.9 µM, which is less than a 2.1-fold difference from the positive control cisplatin (IC50 = 2.3 µM) [1]. This is in stark contrast to its performance in other cell lines, such as HeLa, where its potency was over 27-fold lower than cisplatin [1]. This cell-type-specific activity window is a key differentiator from other co-isolated compounds [1].

Oncology Cytotoxicity Assay Natural Product Pharmacology

Cytotoxic Activity Profile of Anticancer agent 96 Across Six Cancer Cell Lines

Anticancer agent 96 was tested against a panel of six human cancer cell lines, with its activity benchmarked against the co-isolated compounds 1, 2, and 3, as well as the positive control cisplatin [1]. The compound exhibited a rank order of sensitivity: SW480 (3.8 µM) > AsPC-1 (4.9 µM) > HCT116 (11.4 µM) > MCF-7 (12.7 µM) > HeLa (24.7 µM) > HepG2 (27.8 µM) [1]. This profile differs quantitatively from that of Compound 2, which was the most potent against HepG2 cells (9.9 µM), and Compound 3, which was more potent against MCF-7 cells (9.7 µM) [1].

Cancer Cell Line Panel Antiproliferative Screening Comparative Pharmacology

Moderate Cytotoxicity Against Colon Cancer Cells Relative to Cisplatin

In the HCT116 colorectal cancer cell line, Anticancer agent 96 (Compound 4) exhibits moderate cytotoxicity with an IC50 of 11.4 µM [1]. This is significantly less potent than the positive control cisplatin, which has an IC50 of 3.6 µM in the same assay [1]. The 3.2-fold difference in potency provides a clear, quantitative benchmark for researchers evaluating the compound's efficacy in this specific disease model, distinguishing it from other more potent compounds in the same study, such as Compound 2 (IC50 = 3.2 µM) [1].

Colorectal Cancer Chemosensitivity Comparative Cytotoxicity

Recommended Research Applications for Anticancer agent 96 Based on Quantitative Evidence


In Vitro Research on Pancreatic Cancer (AsPC-1) and Colorectal Cancer (SW480) Models

Based on the quantitative evidence showing its highest relative potency in AsPC-1 (pancreatic cancer) and SW480 (colorectal cancer) cells (IC50 values of 4.9 µM and 3.8 µM, respectively) [1], Anticancer agent 96 is best suited for in vitro studies in these specific cancer models. Its activity in AsPC-1 cells is within a 2.1-fold difference of the positive control cisplatin, making it a relevant tool for investigating mechanisms of cytotoxicity in pancreatic cancer [1].

Comparative Pharmacognosy and Structure-Activity Relationship (SAR) Studies

The availability of quantitative, comparative data for four sesquiterpenes (Compounds 1-4) from the same study provides a defined set for SAR analysis [1]. Researchers can procure Anticancer agent 96 alongside its in-class comparators to conduct controlled experiments that explore how specific structural modifications impact cell-type-specific cytotoxicity [1].

Basic Cancer Biology and Cytotoxicity Assay Development

Anticancer agent 96 is appropriate for use as a tool compound in basic cancer biology research, such as initial cell viability screening and assay development. Its well-characterized, moderate cytotoxic profile across a panel of cell lines [1] makes it a useful reference point for validating new assays or benchmarking the activity of novel compounds in high-throughput screening formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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